5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole
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Overview
Description
5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole is a chemical compound with the molecular formula C14H18N2O4. It is a derivative of benzotriazole, a class of compounds known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole typically involves the reaction of 5,6-dimethylbenzotriazole with a pentofuranosyl donor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .
Scientific Research Applications
5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- 5,6-Dimethyl-1H-benzotriazole
- 4,5,6,7-Tetrabromo-1H-benzotriazole
- 4,5,6,7-Tetrabromo-1H-benzimidazole
Uniqueness
5,6-Dimethyl-1-pentofuranosyl-1h-benzotriazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentofuranosyl group enhances its solubility and reactivity, making it suitable for various applications that other benzotriazole derivatives may not be able to achieve .
Properties
CAS No. |
22596-05-0 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(5,6-dimethylbenzotriazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N3O4/c1-6-3-8-9(4-7(6)2)16(15-14-8)13-12(19)11(18)10(5-17)20-13/h3-4,10-13,17-19H,5H2,1-2H3 |
InChI Key |
WNWDJCXRQUOXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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